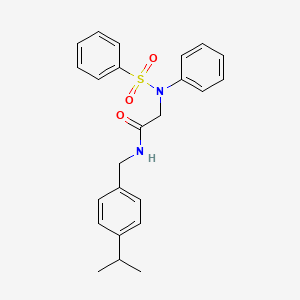

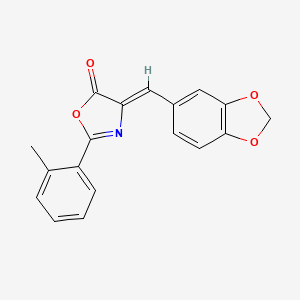

![molecular formula C28H22N2O3S B4627419 4,6-bis(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B4627419.png)

4,6-bis(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile

Overview

Description

Synthesis Analysis

The synthesis of nicotinonitrile derivatives, such as "4,6-bis(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile," typically involves multistep organic reactions, including condensation, nucleophilic substitution, and cyclization processes. For example, studies on similar compounds have reported the use of co-sensitizer dyes in dye-sensitized solar cells (DSSCs) to achieve improved efficiency through enhanced molecular architecture (Hemavathi et al., 2019).

Molecular Structure Analysis

The crystal structure and molecular geometry of nicotinonitrile derivatives have been elucidated through single-crystal studies, confirming their non-planar nature and detailing the dihedral angles between various phenyl rings and the central pyridine ring. This information is crucial for understanding the compound's electronic structure and reactivity (S. Chantrapromma et al., 2009).

Scientific Research Applications

Synthesis and Photovoltaic Application

A novel compound, 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile, shows significant potential in dye‐sensitized solar cells (DSSCs) as a co-sensitizer dye. Its photovoltaic performances were investigated, revealing a molar extinction coefficient value much higher than that of N719. DSSC devices utilizing this compound as a co-sensitizer displayed a 1.78 times better efficiency compared to devices based solely on N719. This study highlights the compound's ability to enhance spectral coverage and improve DSSC efficiency, marking a significant step forward in solar energy conversion technology (Hemavathi et al., 2019).

Chemoselective Formation of Nitriles

Research on indirect electrolytic oxidation of thioamides using organotellurium as a mediator has shown that compounds like bis(p-methoxyphenyl) telluride can react with supporting electrolytes to produce mild oxidizing agents. These agents can convert thioamides into nitriles or 1,2,4-thiadiazoles, depending on the conditions. This method offers a chemoselective approach to forming nitriles, showcasing the versatility of organotellurium compounds in synthetic chemistry (T. Matsuki et al., 1988).

Antibacterial Applications

A study on (nicotinonitrile-thiazole)-based Schiff bases and their bis analogs demonstrated superior antibacterial activity, particularly against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. These compounds, synthesized through a one-pot protocol, exhibited MIC and MBC values indicative of high antibacterial potency. This research suggests that Schiff bases linked to arene units have potential as effective antibacterial agents (M. A. Elneairy et al., 2023).

properties

IUPAC Name |

4,6-bis(4-methoxyphenyl)-2-phenacylsulfanylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N2O3S/c1-32-22-12-8-19(9-13-22)24-16-26(20-10-14-23(33-2)15-11-20)30-28(25(24)17-29)34-18-27(31)21-6-4-3-5-7-21/h3-16H,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTGRJZSNMJVFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Bis(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

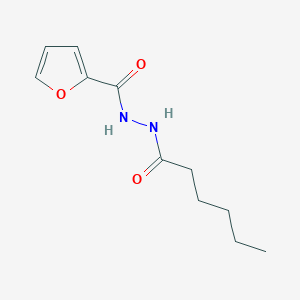

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4627342.png)

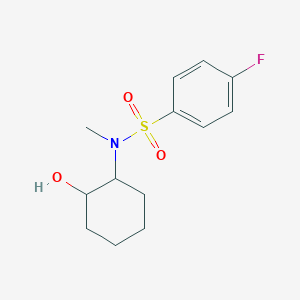

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4627350.png)

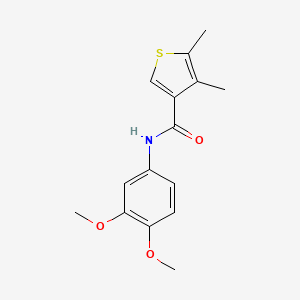

![N-{2-[(butylamino)carbonyl]phenyl}-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4627357.png)

![3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4627372.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B4627388.png)

![2-{[(4-bromophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4627392.png)

![2-chloro-N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4627395.png)

![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4627399.png)